Cas no 22102-68-7 (N-(Hexacosanoyloxy)succinimide)

N-(Hexacosanoyloxy)succinimide is a specialized ester derivative of succinimide, featuring a hexacosanoyl (C26) fatty acid chain. This compound is primarily utilized as an acylating agent in organic synthesis and bioconjugation, enabling the introduction of long hydrophobic chains into target molecules. Its extended alkyl chain enhances lipid solubility, making it particularly useful for modifying peptides, proteins, or other biomolecules to improve membrane permeability or stability. The succinimide moiety ensures efficient reactivity with nucleophiles, such as amines, under mild conditions. This reagent is valued for its ability to facilitate controlled acylation reactions, contributing to applications in drug delivery, lipidomics, and materials science.
N-(Hexacosanoyloxy)succinimide structure
22102-68-7 structure
Product Name:N-(Hexacosanoyloxy)succinimide
CAS No:22102-68-7
MF:C30H55NO4
MW:493.762009859085
CID:850836
PubChem ID:11397787
Update Time:2025-10-23

N-(Hexacosanoyloxy)succinimide Chemical and Physical Properties

Names and Identifiers

    • N-(Hexacosanoyloxy)succinimide
    • 2,5-Pyrrolidinedione, 1-[(1-oxohexacosyl)oxy]-
    • (2,5-dioxopyrrolidin-1-yl) hexacosanoate
    • HEXACOSANOIC ACID 2,5-DIOXO-1-PYRROLIDINYL ESTER
    • DTXSID90464612
    • 22102-68-7
    • Hexacosanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester;
    • SCHEMBL2508512
    • DB-255490
    • (2,5-Dioxopyrrolidin-1-yl)hexacosanoate
    • A1-05742
    • J-014501
    • Inchi: 1S/C30H55NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-30(34)35-31-28(32)26-27-29(31)33/h2-27H2,1H3
    • InChI Key: ZTTCVLLRTUELJR-UHFFFAOYSA-N
    • SMILES: O(C(CCCCCCCCCCCCCCCCCCCCCCCCC)=O)N1C(CCC1=O)=O

Computed Properties

  • Exact Mass: 493.41300
  • Monoisotopic Mass: 493.41310924g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 26
  • Complexity: 533
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 12
  • Topological Polar Surface Area: 63.7Ų

Experimental Properties

  • PSA: 63.68000
  • LogP: 8.91380

N-(Hexacosanoyloxy)succinimide Customs Data

  • HS CODE:2925190090
  • Customs Data:

    China Customs Code:

    2925190090

    Overview:

    2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N-(Hexacosanoyloxy)succinimide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H290930-100mg
N-(Hexacosanoyloxy)succinimide
22102-68-7
100mg
$ 201.00 2023-09-07
TRC
H290930-500mg
N-(Hexacosanoyloxy)succinimide
22102-68-7
500mg
$ 936.00 2023-09-07
TRC
H290930-1g
N-(Hexacosanoyloxy)succinimide
22102-68-7
1g
$1608.00 2023-05-18
TRC
H290930-25mg
N-(Hexacosanoyloxy)succinimide
22102-68-7
25mg
$ 110.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-212012-250mg
N-(Hexacosanoyloxy)succinimide,
22102-68-7
250mg
¥2708.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-212012-250 mg
N-(Hexacosanoyloxy)succinimide,
22102-68-7
250MG
¥2,708.00 2023-07-10
A2B Chem LLC
AD26725-500mg
N-(Hexacosanoyloxy)succinimide
22102-68-7 95%
500mg
$467.00 2024-04-20

N-(Hexacosanoyloxy)succinimide Production Method

Additional information on N-(Hexacosanoyloxy)succinimide

Professional Introduction to N-(Hexacosanoyloxy)succinimide (CAS No. 22102-68-7)

N-(Hexacosanoyloxy)succinimide, a compound with the chemical formula C32H63O4, is a derivative of succinimide that features a long-chain aliphatic group. This compound is characterized by its hexacosanoyloxy moiety, which contributes to its unique physicochemical properties and makes it a valuable intermediate in various chemical and pharmaceutical applications. The CAS number 22102-68-7 provides a unique identifier for this substance, ensuring precise recognition and classification within the scientific community.

The synthesis of N-(Hexacosanoyloxy)succinimide involves the reaction of succinimide with hexacosanoic acid or its derivatives. This process typically requires careful control of reaction conditions to achieve high yields and purity. The introduction of the long hydrocarbon chain enhances the lipophilicity of the compound, making it particularly useful in formulations designed for targeted delivery systems. Such modifications are increasingly relevant in the development of advanced drug delivery platforms, where optimizing bioavailability and reducing systemic toxicity are paramount.

In recent years, N-(Hexacosanoyloxy)succinimide has garnered significant attention in the field of pharmaceutical research due to its potential applications as a prodrug carrier. The succinimide core is known for its stability and biocompatibility, while the hexacosanoyloxy group provides a means to modify solubility and permeability. This balance has led to its exploration in conjunction with polymeric micelles, nanoparticles, and other nanocarriers designed for enhanced drug delivery. Studies have demonstrated that incorporating this compound into such systems can improve the pharmacokinetic profile of therapeutic agents, particularly those with poor water solubility.

One of the most compelling aspects of N-(Hexacosanoyloxy)succinimide is its role in developing targeted therapies. The long hydrocarbon chain can be engineered to interact with specific biological targets or tissues, allowing for localized drug release. This approach is particularly promising in oncology, where site-specific delivery can minimize side effects while maximizing therapeutic efficacy. Preliminary research indicates that derivatives of this compound exhibit favorable interactions with tumor cell membranes, suggesting potential as an adjuvant in combination therapies.

The compound's versatility also extends to its use as a crosslinking agent in biomaterials. The succinimide moiety can participate in Michael addition or esterification reactions, enabling the formation of stable biopolymers. These materials are finding applications in tissue engineering and regenerative medicine, where controlled degradation rates and biocompatibility are critical. Researchers have successfully incorporated N-(Hexacosanoyloxy)succinimide into hydrogels designed for wound healing and cartilage regeneration, demonstrating its potential to enhance scaffold functionality.

Furthermore, N-(Hexacosanoyloxy)succinimide has been investigated for its role in chemical biology as a tool for studying membrane dynamics. Its amphiphilic nature allows it to partition into lipid bilayers, where it can modulate membrane fluidity and curvature. This property has been exploited in high-resolution imaging techniques, such as cryo-electron microscopy (cryo-EM), to stabilize membrane-protein complexes for structural analysis. Such insights are crucial for understanding fundamental biological processes and designing novel therapeutic interventions.

The growing interest in sustainable chemistry has also prompted research into greener synthetic routes for N-(Hexacosanoyloxy)succinimide. Recent advances in biocatalysis have enabled the use of engineered enzymes to facilitate key transformation steps, reducing reliance on harsh reagents and minimizing waste generation. These environmentally conscious approaches align with broader industry trends toward sustainable pharmaceutical manufacturing. By optimizing synthetic pathways, researchers aim to enhance cost-efficiency while maintaining high standards of environmental responsibility.

Future directions for N-(Hexacosanoyloxy)succinimide include exploring its applications in gene therapy and mRNA delivery systems. The compound's ability to form stable complexes with nucleic acids makes it a promising candidate for encapsulating genetic material during transfection or viral vector production. Preliminary studies suggest that formulations containing this derivative can protect RNA payloads from degradation while facilitating cellular uptake. Such developments could revolutionize gene delivery strategies, offering new hope for treating genetic disorders and infectious diseases.

In conclusion, N-(Hexacosanoyloxy)succinimide (CAS No. 22102-68-7) is a multifaceted compound with significant potential across multiple domains of chemical and pharmaceutical research. Its unique structure enables innovative applications in drug delivery, biomaterials science, and chemical biology. As scientific understanding evolves, the utility of this derivative is expected to expand further, driving progress toward more effective and sustainable therapeutic solutions.

Recommended suppliers
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.